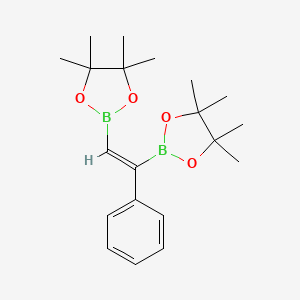

(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

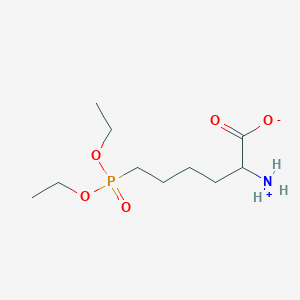

“(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis1. They are used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction2.

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in their synthesis. This process is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach1.Molecular Structure Analysis

The exact molecular structure of “(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester” is not available in the search results. However, it is known that pinacol boronic esters have a complex molecular structure that contributes to their unique chemical properties1.Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the formal anti-Markovnikov alkene hydromethylation1. Another application is in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction2.Physical And Chemical Properties Analysis

The exact physical and chemical properties of “(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester” are not available in the search results. However, it is known that pinacol boronic esters have unique properties that make them valuable in organic synthesis1.

Scientific Research Applications

1. Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

- Summary of Application: This research focuses on the use of pinacol esters of boronic acids, including “(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester”, to tune the viscoelastic properties of glucose-responsive polymer hydrogels. These hydrogels are capable of releasing insulin under hyperglycemic conditions, which is significant for the development of smart insulin .

- Methods of Application: The researchers developed a fabrication strategy for these hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol), with bis-boronic acid via boronate ester bond formation. Commercially available pinacol esters were used as precursors for the crosslinkers .

- Results: The hydrogel derived from the bis [(pinacolato)boryl]methane crosslinker exhibited superior insulin release properties due to the softness of the hydrogel matrix. The newly formulated gel is injectable without any structural change in the released insulin molecules and does not cause cytotoxicity .

2. Stereoselective Synthesis of γ-Boryl Substituted Homoallylic Alcohols

- Summary of Application: “(E)-1-Pentene-1,2-diboronic acid bis (pinacol) ester” can be used as a reactant in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .

3. Treatment of Periodontitis

- Summary of Application: This research focuses on the use of hyaluronic acid (HA) nanoparticles loaded with curcumin (CUR) and functionalized with phenylboronic acid pinacol ester as a reactive oxygen species (ROS)-responsive multifunctional nanoparticle for the treatment of periodontitis .

- Methods of Application: The researchers developed HA@CUR nanoparticles and functionalized them with phenylboronic acid pinacol ester to make them responsive to ROS. These nanoparticles were then used in an SD rat model to treat periodontitis .

3. Treatment of Periodontitis

- Summary of Application: This research focuses on the use of hyaluronic acid (HA) nanoparticles loaded with curcumin (CUR) and functionalized with phenylboronic acid pinacol ester as a reactive oxygen species (ROS)-responsive multifunctional nanoparticle for the treatment of periodontitis .

- Methods of Application: The researchers developed HA@CUR nanoparticles and functionalized them with phenylboronic acid pinacol ester to make them responsive to ROS. These nanoparticles were then used in an SD rat model to treat periodontitis .

Safety And Hazards

The safety and hazards associated with “(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester” are not available in the search results. However, it is generally recommended to avoid breathing in the mist, gas, or vapors of chemical substances, and to use personal protective equipment when handling them3.

Future Directions

The future directions for the use of pinacol boronic esters like “(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester” could involve further development of their synthesis processes, particularly the protodeboronation process1. Additionally, their use in the fabrication of glucose-responsive hydrogels for insulin release represents a promising future direction4.

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWACXAYGMFHOQ-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

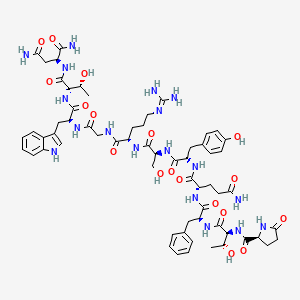

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)

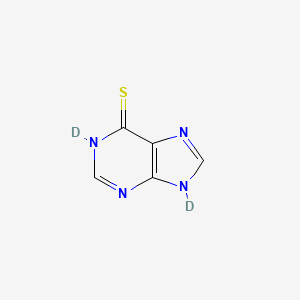

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)